

Application Notes and Protocols: Friedel-Crafts Acylation of 3,5-Dimethylcyclohexene

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Compound of Interest

Compound Name: 3,5-Dimethylcyclohexene

Cat. No.: B14642979

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Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by introducing an acyl group to a substrate.^{[1][2]} While traditionally applied to aromatic compounds, the reaction is also a powerful method for the acylation of alkenes, providing access to valuable α,β -unsaturated ketones.^[3] This document provides detailed application notes and a comprehensive protocol for the Friedel-Crafts acylation of **3,5-dimethylcyclohexene** using acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl_3).

The resulting product, an acetyl-**3,5-dimethylcyclohexene**, is a versatile intermediate. Unsaturated ketones are key structural motifs in many biologically active molecules and serve as precursors for a wide range of chemical transformations. This protocol is designed for professionals in research and drug development who require a reliable method for synthesizing such intermediates.

Reaction Mechanism and Regioselectivity

The Friedel-Crafts acylation of an alkene proceeds through an electrophilic addition mechanism. The key steps are:

- **Formation of the Electrophile:** The Lewis acid catalyst (e.g., AlCl_3) activates the acylating agent (acetyl chloride) to form a highly electrophilic acylium ion (CH_3CO^+). This ion is resonance-stabilized.[1][4]
- **Electrophilic Attack:** The electron-rich double bond of **3,5-dimethylcyclohexene** acts as a nucleophile, attacking the acylium ion. This step forms a tertiary carbocation intermediate.
- **Deprotonation:** A weak base, typically AlCl_4^- , removes a proton from a carbon adjacent to the carbocation, regenerating the double bond and forming the α,β -unsaturated ketone product. The AlCl_3 catalyst is also regenerated in this step.[5]

The regioselectivity of the addition is influenced by electronic and steric factors, aiming to form the most stable carbocation intermediate.[6] For **3,5-dimethylcyclohexene**, acylation is expected to occur at one of the vinylic carbons, potentially leading to a mixture of regioisomers. The primary expected product is 1-acetyl-**3,5-dimethylcyclohexene**.

Caption: Mechanism of Friedel-Crafts acylation on an alkene.

Data Presentation

Table 1: Reagents and Materials

This table summarizes the necessary components for the synthesis. Anhydrous conditions are critical as the Lewis acid catalyst is highly moisture-sensitive.[7]

Reagent / Material	Chemical Formula	Molar Mass (g/mol)	Molar Eq.	Amount (Example Scale)
3,5-Dimethylcyclohexene	C ₈ H ₁₄	110.20	1.0	5.51 g (50.0 mmol)
Anhydrous Aluminum Chloride	AlCl ₃	133.34	1.1	7.33 g (55.0 mmol)
Acetyl Chloride	CH ₃ COCl	78.50	1.1	4.32 g (3.8 mL, 55.0 mmol)
Anhydrous Dichloromethane	CH ₂ Cl ₂	84.93	-	~100 mL
Hydrochloric Acid (conc.)	HCl	36.46	-	~30 mL
Saturated Sodium Bicarbonate	NaHCO ₃	84.01	-	~100 mL
Anhydrous Magnesium Sulfate	MgSO ₄	120.37	-	As needed
Crushed Ice	H ₂ O	18.02	-	~100 g

Table 2: Expected Product Characterization (Illustrative)

As specific experimental data for 1-acetyl-3,5-dimethylcyclohexene is not readily available in published literature, this table provides expected values based on analogous compounds like 4-acetyl-1-methylcyclohexene.[8][9] These values serve as a benchmark for characterization.

Parameter	Expected Value / Observation
Product Name	1-Acetyl-3,5-dimethylcyclohexene
Molecular Formula	C ₁₀ H ₁₆ O
Molecular Weight	152.23 g/mol
Appearance	Colorless to pale yellow oil
Expected Yield	60-75%
Boiling Point	> 200 °C (at atm. pressure)
¹ H NMR (CDCl ₃)	δ ~5.5-6.0 (m, 1H, vinylic), ~2.2 (s, 3H, acetyl), ~1.0 (d, 6H, methyls)
¹³ C NMR (CDCl ₃)	δ ~199 (C=O), ~140-150 (alkene C), ~120-130 (alkene C-H), ~25 (acetyl CH ₃)
IR (film, cm ⁻¹)	~1670 (C=O stretch, conjugated), ~1610 (C=C stretch)
Mass Spec (EI, m/z)	152 [M] ⁺ , 137 [M-CH ₃] ⁺ , 109 [M-COCH ₃] ⁺

Experimental Protocols

This protocol is adapted from established procedures for Friedel-Crafts acylation and should be performed by trained personnel in a well-ventilated fume hood.[\[5\]](#)[\[10\]](#)

Reagent and Glassware Preparation

- All glassware (three-neck round-bottom flask, addition funnel, reflux condenser) must be flame-dried or oven-dried thoroughly to remove all traces of moisture.
- Assemble the glassware hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
- All solvents and reagents must be anhydrous.

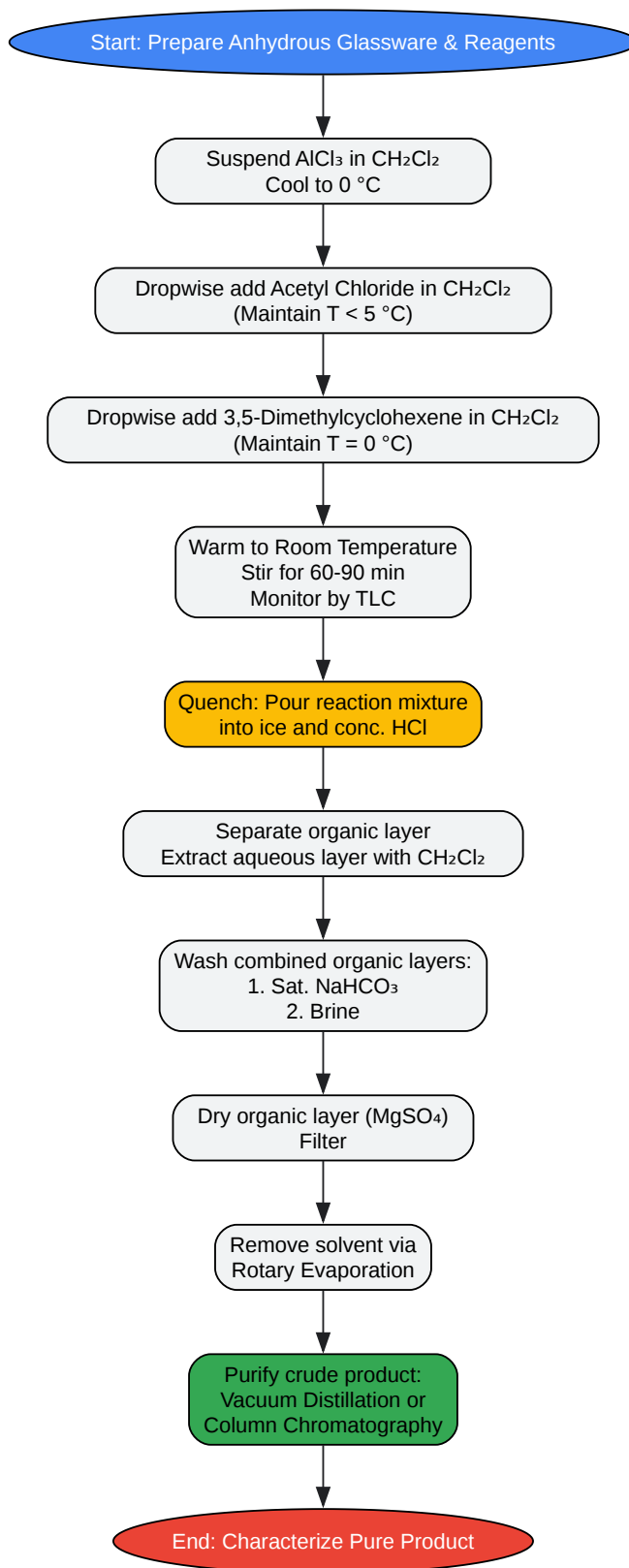
Reaction Setup and Execution

- **Catalyst Suspension:** To the 250 mL three-neck round-bottom flask, add anhydrous aluminum chloride (1.1 eq., 7.33 g) and anhydrous dichloromethane (50 mL) under a positive pressure of nitrogen.
- **Cooling:** Equip the flask with a magnetic stirrer and cool the suspension to 0 °C using an ice/water bath.
- **Acyl Chloride Addition:** In the addition funnel, prepare a solution of acetyl chloride (1.1 eq., 3.8 mL) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the stirred AlCl_3 suspension over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C. The reaction between AlCl_3 and acetyl chloride is exothermic.[5]
- **Substrate Addition:** After the acetyl chloride addition is complete, prepare a solution of **3,5-dimethylcyclohexene** (1.0 eq., 5.51 g) in anhydrous dichloromethane (20 mL) in the same addition funnel.
- **Add the cyclohexene solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.**
- **Reaction Progression:** Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 60-90 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Work-up and Purification

- **Quenching:** Prepare a beaker with crushed ice (~100 g) and concentrated HCl (~30 mL). Carefully and slowly pour the reaction mixture into the ice/HCl mixture with vigorous stirring. This will hydrolyze the aluminum complexes and should be done in a fume hood due to HCl gas evolution.[5]
- **Extraction:** Transfer the quenched mixture to a separatory funnel. Collect the organic (dichloromethane) layer. Extract the aqueous layer twice with 30 mL portions of dichloromethane.
- **Washing:** Combine all organic layers. Wash successively with two 50 mL portions of saturated sodium bicarbonate solution (caution: CO_2 evolution) and one 50 mL portion of brine (saturated NaCl solution).[10]

- **Drying and Filtration:** Dry the organic layer over anhydrous magnesium sulfate (MgSO_4). Filter the solution by gravity filtration into a pre-weighed round-bottom flask.
- **Solvent Removal:** Remove the dichloromethane using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude oil via vacuum distillation or flash column chromatography on silica gel to obtain the pure acetylated product.



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